DNA Intercalation: FDOX Binds DNA with Higher Affinity but Causes Less Structural Disruption than Doxorubicin
In a direct head-to-head spectroscopic study, N-(trifluoroacetyl) doxorubicin (FDOX) demonstrated a higher binding constant (K) for DNA duplex than unmodified doxorubicin (DOX), yet it bound with a lower stoichiometry and induced no conformational change in the DNA structure [1].
| Evidence Dimension | DNA binding affinity and stoichiometry |
|---|---|
| Target Compound Data | K = 3.4 (±0.7) × 10⁴ M⁻¹; n = 0.6 molecules bound per DNA |
| Comparator Or Baseline | Doxorubicin (DOX): K = 2.5 (±0.5) × 10⁴ M⁻¹; n = 1.2 |
| Quantified Difference | FDOX has ~36% higher binding affinity, but binds half as many molecules per DNA duplex |
| Conditions | FTIR, CD, and fluorescence spectroscopy; in vitro DNA duplex binding assay |
Why This Matters
Higher affinity but reduced DNA occupancy and lack of structural alteration suggest a distinct mode of interaction that may translate to a different cytotoxicity profile compared to doxorubicin.
- [1] Agudelo D, et al. Intercalation of antitumor drug doxorubicin and its analogue by DNA duplex: structural features and biological implications. Int J Biol Macromol. 2014 May;66:144-50. doi: 10.1016/j.ijbiomac.2014.02.028. PMID: 24560949. View Source
